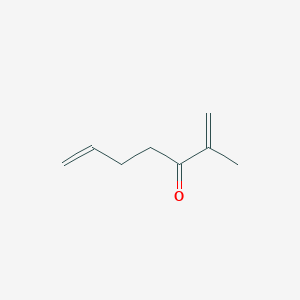
4-Hydroxy-3-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C5H8O4 It is a cyclic ester, specifically a lactone, and is known for its role in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-(hydroxymethyl)oxolan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with alkali metal hydrogen carbonates under phase transfer catalysis conditions. This method yields the compound in approximately 70% yield . Onium halides are often used as catalysts due to their higher catalytic activity compared to tertiary amines or 18-crown-6 .
Another method involves the transesterification of glycerol with dialkyl carbonates or ethylene carbonate. This reaction can be catalyzed by various catalysts, including metal hydrogen carbonates and 18-crown-6 . Additionally, the compound can be obtained through the depolymerization of polyhydroxymethylene carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the availability of starting materials. Phase transfer catalysis is often preferred for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Esters and ethers.
Scientific Research Applications
4-Hydroxy-3-(hydroxymethyl)oxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various cyclic carbonates and other organic compounds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)oxolan-2-one involves its reactivity as a lactone. The compound can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in various biochemical pathways. Its molecular targets and pathways are still under investigation, but it is known to interact with enzymes involved in esterification and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one
- 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- 2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxy]oxane-3,4,5-triol
Uniqueness
4-Hydroxy-3-(hydroxymethyl)oxolan-2-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
61892-45-3 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-1-3-4(7)2-9-5(3)8/h3-4,6-7H,1-2H2 |
InChI Key |
XYQLVEBLLAOXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)O1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,9-Dimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14553353.png)


![methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate](/img/structure/B14553362.png)
![4,5-Dihydro-1H-benzo[g]indol-7-ol](/img/structure/B14553372.png)
![4-[(1,3,4,6,7,11b-Hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl)amino]phenol](/img/structure/B14553377.png)

![Ethyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate](/img/structure/B14553399.png)
![2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium](/img/structure/B14553404.png)
![Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone](/img/structure/B14553411.png)


![[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14553427.png)
![4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14553428.png)
